molecular formula C23H30N2O4 B11361927 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11361927
M. Wt: 398.5 g/mol
InChI Key: GSIPRFBBVIJZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound. It is characterized by the presence of a phenoxy group, a methoxyphenyl group, and a morpholine ring. Compounds with such structures are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic substitution reaction involving 3,4-dimethylphenol and an appropriate halide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction.

    Incorporation of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediates to form the target compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy and methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group or other reactive sites.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-4-yl)ethyl]acetamide: Similar structure but with a pyrrolidine ring.

Uniqueness

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The combination of the phenoxy, methoxyphenyl, and morpholine groups may confer specific properties that are not present in similar compounds.

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C23H30N2O4/c1-17-4-7-21(14-18(17)2)29-16-23(26)24-15-22(25-10-12-28-13-11-25)19-5-8-20(27-3)9-6-19/h4-9,14,22H,10-13,15-16H2,1-3H3,(H,24,26)

InChI Key

GSIPRFBBVIJZOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.